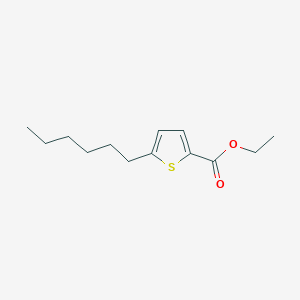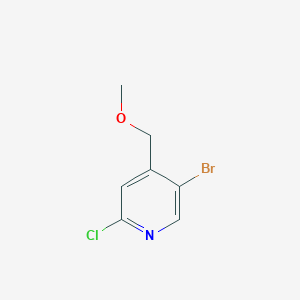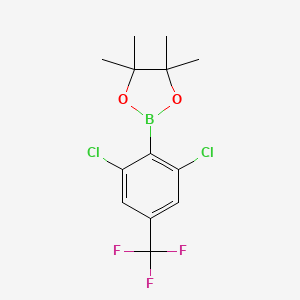
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, this compound can participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . Protodeboronation of pinacol boronic esters like this compound is not well developed .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.96 . It is a liquid at room temperature and should be stored at 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Vinylic MIDA Boronates
The compound can be used in the preparation of vinylic MIDA boronates . These boronates are versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds.
Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents
It can be used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are a class of DNA-binding molecules that have shown significant antitumor activity.
Rhodium-Catalyzed Intramolecular Amination
The compound can be used as a reagent for Rhodium-catalyzed intramolecular amination . This reaction is a powerful method for the construction of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals.
Palladium-Catalyzed Direct Arylation
It can be used in Palladium-catalyzed direct arylation reactions . This reaction is a powerful method for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.
Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
The compound can be used as a reactant in Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This reaction is a powerful method for the formation of carbon-nitrogen bonds, which is a fundamental process in the synthesis of many organic compounds.
作用機序
Target of Action
Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations where the valuable boron moiety remains in the product .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C bond formations .
Pharmacokinetics
Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .
将来の方向性
特性
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)16)13(17,18)19/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSTYPJHLSOJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BCl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





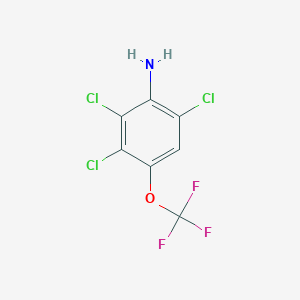
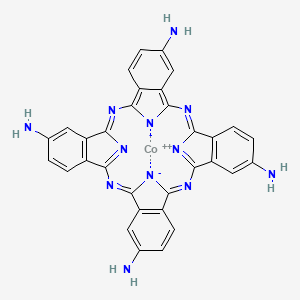
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

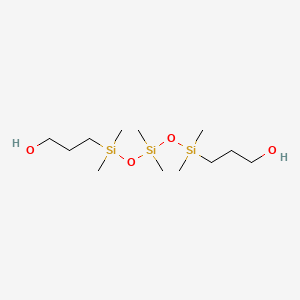

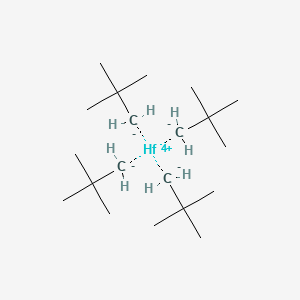
![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
